![molecular formula C14H11ClF3N3O2 B2796835 N-(2-chloro-5-(trifluoromethyl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide CAS No. 1448029-71-7](/img/structure/B2796835.png)
N-(2-chloro-5-(trifluoromethyl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
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Overview
Description
N-(2-chloro-5-(trifluoromethyl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is a useful research compound. Its molecular formula is C14H11ClF3N3O2 and its molecular weight is 345.71. The purity is usually 95%.
BenchChem offers high-quality N-(2-chloro-5-(trifluoromethyl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chloro-5-(trifluoromethyl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
FDA-Approved Trifluoromethyl Group-Containing Drugs
This compound is part of a group of drugs that contain the trifluoromethyl (TFM, -CF3) group . These drugs have been approved by the FDA over the last 20 years . The trifluoromethyl group is one of the pharmacophores in these drugs .
Synthesis of Aryl- and Hetarylfurocoumarins
The compound can be used as a reactant for the synthesis of aryl- and hetarylfurocoumarins via the Suzuki reaction . This reaction is a type of cross-coupling reaction, used to couple boronic acids with halides .
Synthesis of Et Canthinone-3-Carboxylates
It can also be used in the synthesis of Et canthinone-3-carboxylates from Et 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate via a Pd-catalyzed Suzuki-Miyaura coupling and a Cu-catalyzed amidation reaction .
Agrochemical Applications
Trifluoromethylpyridine (TFMP) derivatives, which include this compound, are used in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Pharmaceutical and Veterinary Applications
Several TFMP derivatives are used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Development of Fluorinated Organic Chemicals
The compound plays a significant role in the development of fluorinated organic chemicals, which have seen many recent advances in the agrochemical, pharmaceutical, and functional materials fields .
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is part of a collection of rare and unique chemicals provided for early discovery researchers
Mode of Action
The specifics of these interactions and the resulting changes are subjects of ongoing research .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3N3O2/c15-9-3-2-8(14(16,17)18)6-10(9)19-13(22)11-7-12-21(20-11)4-1-5-23-12/h2-3,6-7H,1,4-5H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWEDSNONBVKADJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-5-(trifluoromethyl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide |
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